
(1R)-1-(1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-amine is a chiral amine compound with a structure that includes a tetrahydronaphthalene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-amine typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of 2-acetyl-1,2,3,4-tetrahydronaphthalene using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation processes. For example, the hydrogenation of 2-acetyl-1,2,3,4-tetrahydronaphthalene in the presence of a palladium or platinum catalyst can yield this compound with high efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-1-(1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 or NaBH4 are commonly used under anhydrous conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of amides, ureas, or other derivatives.
Wissenschaftliche Forschungsanwendungen
(1R)-1-(1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1R)-1-(1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. This can result in various biological effects, depending on the specific target and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S)-1-(1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-amine: The enantiomer of the compound, with similar but distinct biological activity.
1-(1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-ol: An alcohol derivative with different chemical properties and reactivity.
1-(1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-one: A ketone derivative used as a precursor in the synthesis of the amine.
Uniqueness
(1R)-1-(1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-amine is unique due to its chiral nature and the presence of the tetrahydronaphthalene moiety. This combination of features makes it a valuable compound in asymmetric synthesis and chiral resolution studies .
Eigenschaften
Molekularformel |
C12H17N |
|---|---|
Molekulargewicht |
175.27 g/mol |
IUPAC-Name |
(1R)-1-(1,2,3,4-tetrahydronaphthalen-2-yl)ethanamine |
InChI |
InChI=1S/C12H17N/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-5,9,11H,6-8,13H2,1H3/t9-,11?/m1/s1 |
InChI-Schlüssel |
SNGPFEAJYGCEMW-BFHBGLAWSA-N |
Isomerische SMILES |
C[C@H](C1CCC2=CC=CC=C2C1)N |
Kanonische SMILES |
CC(C1CCC2=CC=CC=C2C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




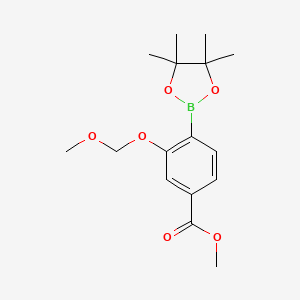

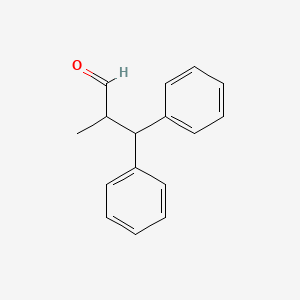
![tert-butylN-[2-(chlorosulfonyl)propyl]carbamate](/img/structure/B15316690.png)
![[4-Amino-2-(furan-3-yl)pyrimidin-5-yl]methanol](/img/structure/B15316705.png)
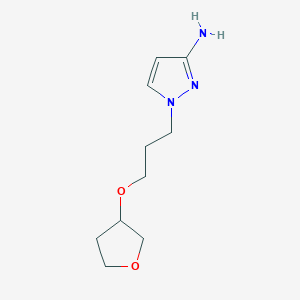

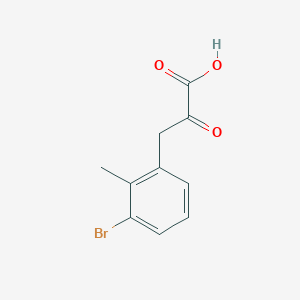
![rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol,endo](/img/structure/B15316732.png)
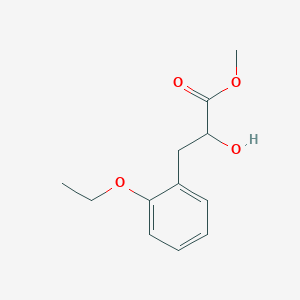
![2-[1-(Morpholin-4-yl)cyclopropyl]aceticacidhydrochloride](/img/structure/B15316747.png)
![1-[(3-Chloro-5-fluorophenyl)methyl]piperazine](/img/structure/B15316762.png)
